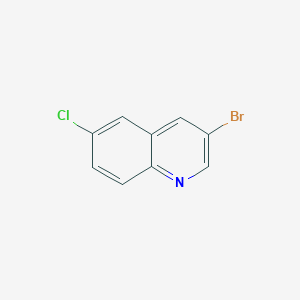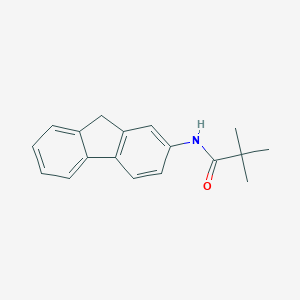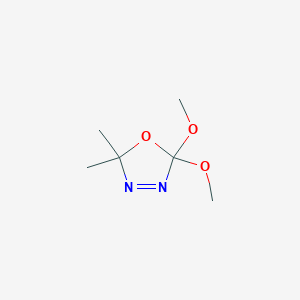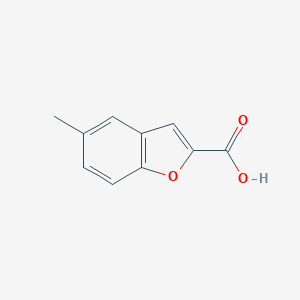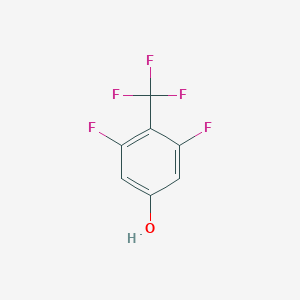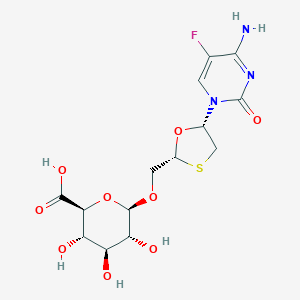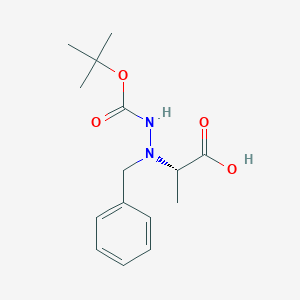
5-Nitro-2-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5F3N2O3 . It has a molecular weight of 222.12 . This compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 and a boiling point of 295.7±35.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Chemoselective Hydrogenation of Nitroarenes The catalytic hydrogenation of nitroarenes, using FeOx-supported platinum single-atom and pseudo-single-atom structures, is an environmentally benign technology for producing anilines, key intermediates in the manufacturing of agrochemicals, pharmaceuticals, and dyes. These catalysts show high activity, chemoselectivity, and reusability for hydrogenating a variety of substituted nitroarenes (Wei et al., 2014).
Organocatalytic Oxidation Processes The 5-Nitro-2-(trifluoromethoxy)aniline structure allows for organocatalytic oxidation processes. An environmentally friendly approach for the selective oxidation of substituted anilines to azoxybenzenes and nitro compounds has been developed, which is scalable and tolerates various functional groups, yielding products in high to excellent yields (Voutyritsa et al., 2017).
Applications in Photocatalysis
Development of Photocatalysts for Reduction of Nitroarenes to Anilines Innovations in photocatalysis involve the creation of new photocatalysts for the reduction of nitroarenes to anilines under mild conditions. A polyoxometalate-based metal-organic framework (POMOF) has been developed, incorporating photosensitizers and electron-storable components to facilitate the photocatalytic multielectron reduction of nitroarenes (Si et al., 2022).
Applications in Material Science
Synthesis and Application of Electrochromic Materials Derivatives of this compound are used in the synthesis of donor–acceptor Schiff base polymers for nonlinear optics. These polymers exhibit properties suitable for applications in nonlinear optics, such as high first-order hyperpolarizability and second harmonic generation (Bagheri & Entezami, 2002).
Synthesis and Optical Property Studies Compounds like 4-[2-(9,9-Dioctyl-9H-fluorene-2-)vinyl]aniline have been synthesized from structures related to this compound. These compounds have been characterized by NMR and IR, and their optical properties have been studied, indicating potential applications in areas like optoelectronics (Zhou Yi-feng, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
5-nitro-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(12(13)14)3-5(6)11/h1-3H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEGHVYHZCJNOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592998 |
Source


|
| Record name | 5-Nitro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158579-82-9 |
Source


|
| Record name | 5-Nitro-2-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158579-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

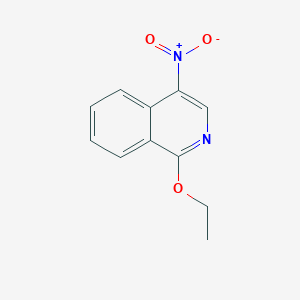

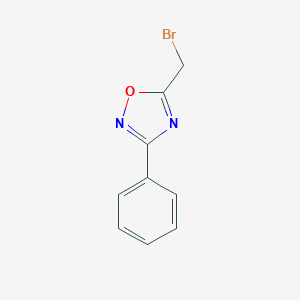

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)
